3-(4-Fluoropiperidin-4-yl)pyridine CAS number and identification
3-(4-Fluoropiperidin-4-yl)pyridine CAS number and identification
An In-Depth Technical Guide to 3-(4-Fluoropiperidin-4-yl)pyridine: Synthesis, Characterization, and Application
Introduction: A Privileged Scaffold in Modern Drug Discovery
3-(4-Fluoropiperidin-4-yl)pyridine is a heterocyclic compound of significant interest to the medicinal chemistry community. It merges three key structural motifs frequently employed in the design of bioactive molecules: a pyridine ring, a piperidine core, and a strategically placed fluorine atom. The pyridine ring serves as a versatile hydrogen bond acceptor and can engage in π-stacking interactions. The piperidine scaffold provides a three-dimensional structure that can orient substituents in precise vectors to optimize interactions with biological targets.
The introduction of a fluorine atom at the 4-position of the piperidine ring is a critical design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, without adding significant steric bulk.[1] This strategic fluorination can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a potential drug candidate. These combined features make 3-(4-Fluoropiperidin-4-yl)pyridine a valuable building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[2][3]
This guide provides a comprehensive overview of the compound's core identifiers, a proposed synthetic pathway, detailed analytical methodologies for its unambiguous identification, and a discussion of its application in drug development.
Core Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(4-fluoropiperidin-4-yl)pyridine | - |
| Molecular Formula | C₁₀H₁₃FN₂ | [4] |
| Molecular Weight | 180.22 g/mol | [1] |
| Monoisotopic Mass | 180.10628 Da | [4] |
| InChIKey | MXNODKZXBKGGGT-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CNCCC1(C2=CN=CC=C2)F | [1] |
| Related CID | 83816918 (dihydrochloride salt) | [4] |
Synthesis and Purification: A Strategic Approach
While a specific, published synthesis for 3-(4-Fluoropiperidin-4-yl)pyridine is not extensively documented, a logical and efficient pathway can be designed based on established organometallic and nucleophilic substitution reactions. A plausible retro-synthetic analysis suggests a convergent approach involving the coupling of a protected piperidone precursor with a pyridine moiety.
Proposed Synthetic Workflow
The following multi-step synthesis is proposed, leveraging common and reliable transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 3-(4-Fluoropiperidin-4-yl)pyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(pyridin-3-yl)piperidine (H)
-
To a solution of 3-bromopyridine (1.0 eq) in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction vessel to -78 °C.
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Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate the 3-lithiopyridine species.
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Add a solution of 1-Boc-4-piperidone (1.1 eq) in dry THF dropwise to the reaction mixture.
-
After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tertiary alcohol intermediate is then subjected to dehydration and reduction. Dissolve the crude material in a suitable solvent and add a catalyst such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate. The resulting crude product (H) can be purified by column chromatography.
Step 2: Fluorination to form 1-Boc-3-(4-fluoropiperidin-4-yl)pyridine (J) Causality: Direct fluorination of the tertiary carbon alpha to the pyridine ring is a challenging but feasible transformation. An electrophilic fluorinating agent is required.
-
Dissolve the protected piperidine intermediate (H) (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an electrophilic fluorinating agent such as Selectfluor® (1.2 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by LC-MS.
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Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product (J) via flash column chromatography.
Step 3: Boc Deprotection to Yield the Final Product (L)
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Dissolve the fluorinated intermediate (J) in a solvent such as 1,4-dioxane or dichloromethane.
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Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of the final product.
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To obtain the free base, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent. Dry and concentrate the organic phase to yield 3-(4-Fluoropiperidin-4-yl)pyridine (L).
Comprehensive Identification and Characterization
A multi-technique analytical approach is essential to confirm the structure and assess the purity of the synthesized 3-(4-Fluoropiperidin-4-yl)pyridine. The following protocols constitute a self-validating system for its characterization.
Caption: Logical workflow for the analytical characterization of the target compound.
Predicted Analytical Data
The following table summarizes the expected analytical data based on the compound's structure and data from analogous molecules.[5][6][7]
| Technique | Expected Results |
| ¹H NMR | Pyridine Protons: δ 8.5-8.7 (m, 2H), δ 7.6-7.8 (m, 1H), δ 7.3-7.5 (m, 1H). Piperidine Protons: δ 3.0-3.5 (m, 4H), δ 2.0-2.5 (m, 4H). NH Proton: δ ~2.0 (br s, 1H, may exchange with D₂O). |
| ¹³C NMR | Pyridine Carbons: δ 147-152 (2C), δ 135-140 (1C), δ 122-125 (1C). Piperidine Carbons: δ ~95 (C-F, doublet, ¹JCF ≈ 180-200 Hz), δ ~45 (2C), δ ~35 (2C, doublet, ²JCF ≈ 20-25 Hz). |
| ¹⁹F NMR | A single broad signal or multiplet is expected, typically in the range of δ -170 to -190 ppm. |
| HRMS (ESI+) | Calculated m/z for [C₁₀H₁₄FN₂]⁺ ([M+H]⁺): 181.11356. Found value should be within ± 5 ppm.[4] |
| HPLC Purity | >95% area under the curve (AUC). |
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To provide detailed structural information and confirm atomic connectivity.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[8]
-
For ¹³C NMR, the key diagnostic signal is the carbon bearing the fluorine atom, which will appear as a doublet with a large one-bond coupling constant (¹JCF).
-
The ¹⁹F NMR will confirm the presence of the fluorine atom in its specific chemical environment.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and molecular weight with high accuracy.
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.[9]
-
Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Compare the measured exact mass to the theoretical mass. A mass accuracy of less than 5 ppm provides strong evidence for the correct elemental composition.[10]
-
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile + 0.1% Formic Acid). For example, a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Analysis: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks.
-
Applications and Scientific Relevance
The 3-(4-Fluoropiperidin-4-yl)pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility stems from its combination of aromatic, basic, and fluorinated aliphatic features.
-
Central Nervous System (CNS) Agents: The piperidine-pyridine combination is a common feature in ligands for various CNS receptors and transporters. Fluorination can enhance blood-brain barrier penetration and improve metabolic stability, making this scaffold attractive for developing treatments for neurological and psychiatric disorders.[1]
-
Enzyme Inhibitors: The structural motifs present are found in various enzyme inhibitors. For instance, related piperidinyl-pyridine structures have been investigated as potent inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1), which is a target in oncology.[2][3]
-
Metabolic Hotspot Blocking: The quaternary carbon at the 4-position of the piperidine ring, protected by a fluorine atom, is resistant to metabolic oxidation by cytochrome P450 enzymes. This is a deliberate design strategy to increase the half-life and oral bioavailability of drug candidates incorporating this moiety.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not available, safe handling procedures can be established based on its structural components: pyridines and organofluorine compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13] Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents, acids, and bases.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
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- Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
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